3-(3,3-difluorocyclobutyl)-2-methylpropanal
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Overview
Description
3-(3,3-Difluorocyclobutyl)-2-methylpropanal is an organic compound characterized by the presence of a difluorocyclobutyl group attached to a methylpropanal structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-difluorocyclobutyl)-2-methylpropanal typically involves the introduction of the difluorocyclobutyl group into the propanal structure. One common method is the reaction of 3,3-difluorocyclobutanol with appropriate reagents to form the desired aldehyde. The reaction conditions often include the use of strong bases or acids to facilitate the formation of the aldehyde group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Difluorocyclobutyl)-2-methylpropanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used under appropriate conditions to achieve substitution reactions.
Major Products
Oxidation: 3-(3,3-Difluorocyclobutyl)-2-methylpropanoic acid.
Reduction: 3-(3,3-Difluorocyclobutyl)-2-methylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,3-Difluorocyclobutyl)-2-methylpropanal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including enzyme inhibition and drug development.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 3-(3,3-difluorocyclobutyl)-2-methylpropanal involves its interaction with specific molecular targets. The difluorocyclobutyl group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Difluorocyclobutanol
- 3,3-Difluorocyclobutanecarboxylic acid
- 4,4-Difluorocyclohexanemethanol
Uniqueness
3-(3,3-Difluorocyclobutyl)-2-methylpropanal is unique due to its specific structural features, including the difluorocyclobutyl group, which imparts distinct chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
3-(3,3-difluorocyclobutyl)-2-methylpropanal |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O/c1-6(5-11)2-7-3-8(9,10)4-7/h5-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKIUOIACZLINM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC(C1)(F)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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